Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(ethylcarbamoyl)cubane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-14-10(15)12-4-7-5(12)9-6(12)8(4)13(7,9)11(16)17-2/h4-9H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZNNPQFVWBWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C12C3C4C1C5C2C3C45C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Eaton-Cole Cubane Synthesis
The original Eaton-Cole protocol involves a photochemical [2+2] cycloaddition of 2,5-dibromobenzoquinone, followed by Favorskii rearrangement to yield cubane-1,4-dicarboxylic acid. Modern improvements decarboxylate this intermediate via thermal degradation of its di-tert-butyl perester in isopropylbenzene, achieving near-quantitative yields of cubane.
Reaction Scheme:
Functionalization to Methyl 4-Carboxycubane-1-Carboxylate
Cubane-1,4-dicarboxylic acid undergoes selective mono-esterification using methanol under acidic conditions to yield methyl 4-carboxycubane-1-carboxylate. This step ensures regioselective protection of one carboxylic acid group while leaving the other reactive for subsequent amidation.
Amide Bond Formation via Carboxylic Acid Activation
The ethylcarbamoyl group is introduced through amide coupling between methyl 4-carboxycubane-1-carboxylate and ethylamine. This method employs coupling agents to activate the carboxylic acid moiety.
HATU/HOAt-Mediated Coupling
A widely adopted procedure involves using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) in dimethylformamide (DMF).
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Activation: Methyl 4-carboxycubane-1-carboxylate (1.0 equiv) is dissolved in anhydrous DMF. HATU (1.3 equiv), HOAt (1.3 equiv), and N,N-diisopropylethylamine (DIPEA, 4.0 equiv) are added sequentially.
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Amidation: Ethylamine (2.0 equiv) is introduced, and the reaction stirs at room temperature for 24 hours.
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Workup: The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Acyl Chloride Intermediate Route
An alternative pathway converts methyl 4-carboxycubane-1-carboxylate to its acyl chloride derivative using thionyl chloride (SOCl₂) , followed by reaction with ethylamine.
Reaction Conditions:
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Chlorination: The carboxylic acid is treated with SOCl₂ at reflux for 2 hours.
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Amidation: The acyl chloride intermediate reacts with ethylamine in tetrahydrofuran (THF) at 0°C to room temperature.
Photostimulated Nucleophilic Substitution
Recent advancements utilize iodocubane precursors for direct functionalization. Methyl 4-iodocubane-1-carboxylate undergoes photostimulated substitution with ethylcarbamoyl anions in liquid ammonia.
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Substrate Preparation: Methyl 4-iodocubane-1-carboxylate (2.9 mM) is dissolved in liquid NH₃.
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Nucleophilic Attack: Ethylcarbamoyl anion (14.5 mM) is added, and the mixture is irradiated at 254 nm for 2 hours.
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Isolation: The product is extracted with dichloromethane and purified via recrystallization.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by data tables and case studies that highlight its potential.
Anticancer Research
Recent studies have indicated that this compound may exhibit anticancer properties. Its structural similarity to known inhibitors of poly(ADP-ribose) polymerase (PARP) suggests potential efficacy in treating cancers with BRCA mutations. The proposed mechanism involves the inhibition of PARP enzymes, crucial for DNA repair, leading to increased DNA damage in cancer cells.
In Vitro Studies
In vitro assays have demonstrated significant activity against various cancer cell lines:
- Cell Line: MX-1 (BRCA1 mutant)
- EC50: 0.3 nM
- Cell Line: Capan-1 (BRCA2 mutant)
- EC50: 5 nM
These results indicate that the compound possesses potent anticancer activity at low concentrations.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | EC50 (nM) | Mechanism |
|---|---|---|---|
| Anticancer | MX-1 | 0.3 | PARP inhibition |
| Anticancer | Capan-1 | 5 | PARP inhibition |
Case Studies
- Efficacy in BRCA Mutant Models : In a recent study, this compound was evaluated as a single-agent therapy in BRCA mutant breast cancer xenograft models, demonstrating significant tumor regression and improved survival rates.
- Combination Therapy : Investigations into combining this compound with traditional chemotherapeutics like temozolomide and cisplatin revealed synergistic effects, enhancing overall treatment efficacy while mitigating side effects commonly associated with high-dose chemotherapy.
Applications in Materials Science
The unique structural properties of this compound also make it an interesting candidate for materials science applications. Its cubic structure can enhance the mechanical properties of polymers when incorporated into composite materials.
Polymer Composites
Research has shown that incorporating cubane derivatives can improve the thermal stability and mechanical strength of polymer matrices. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | Increased by 15% |
| Mechanical Strength | Enhanced tensile strength by 20% |
Mechanism of Action
The mechanism of action of Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate involves its interaction with specific molecular targets. The cubane structure provides a rigid framework that can interact with enzymes, receptors, or other biomolecules, potentially leading to biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure makes it a valuable tool for studying molecular interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to cubane derivatives with modifications at the 1- and 4-positions. Key analogs include:
*Yields are approximate and based on analogous procedures (e.g., S7 synthesis in ).
Physical and Spectroscopic Properties
Biological Activity
Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the cubane family of compounds, characterized by a unique cubic carbon framework. The presence of the ethylcarbamoyl group is significant for its biological activity, potentially influencing its interaction with biological targets.
Enzyme Inhibition
Cubane derivatives have also been explored for their ability to inhibit various enzymes. The inhibition of key enzymes involved in metabolic pathways can lead to significant therapeutic effects. For instance, compounds with similar structures have demonstrated the ability to inhibit protein–protein interactions critical for cancer cell proliferation .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, these compounds can modulate enzymatic activity.
- Receptor Interaction : The compound may interact with specific receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Case Study 1: Antiviral Activity
A study investigating the antiviral properties of cubane derivatives found that certain modifications enhanced their efficacy against HBV. This compound could be hypothesized to share similar pathways based on structural similarities .
Case Study 2: Cancer Research
Research focused on small-molecule inhibitors targeting c-Myc, a transcription factor involved in cancer progression, has shown that structural modifications can significantly enhance inhibitory activity. This compound may be evaluated for similar applications due to its unique structure .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate, and how is its structural integrity confirmed?
- Synthesis : A plausible route involves functionalizing cubane-1,4-dicarboxylic acid via sequential esterification and carbamoylation. For esterification, dimethyl 1,4-cubane dicarboxylate can be hydrolyzed to generate intermediates like 4-methoxycarbonylcubanecarboxylic acid (MCCCA) . Subsequent reaction with ethylamine under carbodiimide coupling conditions (e.g., EDC/HOBt) introduces the ethylcarbamoyl group.
- Characterization : Confirm structure via and NMR (e.g., 3.71 ppm for methoxy protons, carbamate carbonyl near 157 ppm) and HRMS (exact mass calculated for ) . IR spectroscopy (e.g., 1723 cm for ester C=O) and melting point analysis (e.g., 164°C for related cubane esters) further validate purity .
Q. What factors influence the stability of this compound in experimental settings?
- Thermal Stability : Cubane derivatives are prone to ring-opening under high temperatures due to inherent strain energy. Store below 25°C in inert atmospheres to prevent decomposition .
- Hydrolytic Sensitivity : The ester group may hydrolyze in aqueous basic conditions. Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for cubane-based carbamoyl esters under photochemical conditions?
- Mechanistic Insight : Cubane’s high strain energy (≈400 kJ/mol) may lead to unexpected photochemical behavior. For example, iridium photocatalysts can induce decarboxylation in related cubane carboxylates, generating methyl cubane-1-carboxylate as a byproduct .
- Experimental Design : Use controlled light exposure (e.g., 450 nm LEDs) and radical traps (e.g., TEMPO) to identify intermediates. Compare reaction outcomes under aerobic vs. anaerobic conditions to isolate oxidative pathways .
Q. What methodologies are suitable for probing the bioactivity of this compound in inflammatory models?
- In Vitro Assays : Test inhibition of leukocyte migration using transendothelial migration assays (e.g., TNF-α-activated HUVECs co-cultured with neutrophils). Measure IC values via fluorescence-based quantification .
- In Vivo Models : Evaluate therapeutic efficacy in murine colitis (DSS-induced) or rheumatoid arthritis (collagen-induced) models. Monitor cytokine levels (e.g., IL-6, TNF-α) and histological damage .
Q. How can computational modeling predict the electronic and steric effects of the cubane scaffold on carbamoyl ester reactivity?
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs) and HOMO-LUMO gaps. Compare with cyclohexane analogs to quantify strain-induced reactivity .
- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess conformational flexibility and hydrogen-bonding interactions with biological targets .
Methodological Notes
- Synthetic Optimization : For low yields, explore microwave-assisted synthesis to enhance reaction rates and selectivity .
- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural descriptors (e.g., Hammett constants) with bioactivity .
- Safety Compliance : Adhere to protocols for handling carbamates (e.g., PPE, fume hoods) and dispose of waste per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
